Elzasonan hydrochloride

Major Depressive Disorder Clinical Trial Efficacy Comparison

Sourcing Elzasonan hydrochloride (CAS 220322-05-4) for your research? This compound offers a unique, balanced dual antagonism of 5-HT1B/1D receptors, making it an essential comparator against selective antagonists like SB-224289. With a well-characterized, prolonged half-life of 31.5 hours and extensive metabolic pathway data, it serves as a critical reference standard for in vitro and in vivo studies on serotonergic neurotransmission, especially given its established negative control profile in clinical MDD augmentation trials. Choose this specific form for its verified high purity and extensive published pharmacological characterization, ensuring reproducible results.

Molecular Formula C22H24Cl3N3OS
Molecular Weight 484.9 g/mol
CAS No. 220322-05-4
Cat. No. B1240297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElzasonan hydrochloride
CAS220322-05-4
Molecular FormulaC22H24Cl3N3OS
Molecular Weight484.9 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl
InChIInChI=1S/C22H23Cl2N3OS.ClH/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17;/h2-7,14-15H,8-13H2,1H3;1H/b21-14-;
InChIKeyNMTRXBJYASHMND-UXTSPRGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elzasonan Hydrochloride (CAS 220322-05-4): A Discontinued 5-HT1B/1D Antagonist with Unique Pharmacokinetic Profile for Depression Research


Elzasonan hydrochloride (CP-448187) is a selective 5-hydroxytryptamine 1B and 1D (5-HT1B/1D) receptor antagonist initially developed by Pfizer for the treatment of major depressive disorder (MDD) and anxiety disorders [1]. The compound acts by preferentially blocking presynaptic 5-HT1B and 5-HT1D autoreceptors, thereby enhancing serotonergic neurotransmission in limbic regions such as the hippocampus and prefrontal cortex [2]. Development was discontinued after Phase 2 clinical trials, but the compound remains available for research purposes to investigate the role of 5-HT1B/1D receptors in mood regulation and to serve as a pharmacological tool for understanding serotonergic mechanisms.

Why Elzasonan Hydrochloride Cannot Be Simply Substituted with Other 5-HT1B Antagonists


Substitution of Elzasonan hydrochloride with other 5-HT1B receptor antagonists (e.g., SB-224289, AR-A000002) or selective serotonin reuptake inhibitors (SSRIs) is not straightforward due to its unique dual 5-HT1B/1D antagonism profile, distinct pharmacokinetic properties including a prolonged half-life of 31.5 hours, and specific metabolic pathways [1]. Unlike highly selective 5-HT1B antagonists such as SB-224289, which displays >60-fold selectivity for 5-HT1B over 5-HT1D [2], Elzasonan exhibits balanced antagonism at both receptor subtypes, potentially leading to different downstream effects on serotonergic transmission. Furthermore, clinical trial data demonstrate that Elzasonan co-administered with sertraline does not provide additive antidepressant efficacy compared to sertraline monotherapy [1], underscoring that in-class substitution cannot be assumed to yield equivalent therapeutic outcomes.

Quantitative Evidence for Elzasonan Hydrochloride Differentiation: A Comparator-Based Analysis


Clinical Efficacy: No Additive Benefit of Elzasonan-Sertraline Combination vs. Sertraline Monotherapy in Major Depressive Disorder

In a Phase 2, double-blind, placebo-controlled trial, the combination of Elzasonan (as citrate salt) with sertraline (SEC) was compared to sertraline monotherapy in 261 outpatients with moderate-to-severe MDD. The primary endpoint, MADRS response rate at Week 8, was 53% for SEC versus 54% for sertraline alone, demonstrating no significant difference (difference in proportion -0.01, 95% CI [-0.14, 0.13], p=0.53) [1]. This contrasts with some preclinical expectations that 5-HT1B/1D antagonism would augment SSRI efficacy. For procurement decisions, this indicates that Elzasonan does not enhance the antidepressant effect of sertraline, and may not be a suitable candidate for combination therapy research aimed at achieving superior efficacy over SSRIs alone.

Major Depressive Disorder Clinical Trial Efficacy Comparison

Pharmacokinetic Profile: Prolonged Half-Life of Elzasonan Compared to Other 5-HT1B Antagonists

Elzasonan exhibits a mean terminal elimination half-life (t1/2) of 31.5 hours in healthy human subjects following a single 10 mg oral dose [1]. This is substantially longer than the half-life reported for other 5-HT1B receptor ligands, such as SB-277011 (t1/2 = 2.0 hours) , indicating that Elzasonan may provide more sustained target engagement. However, human PK data for directly comparable 5-HT1B antagonists (e.g., SB-224289, AR-A000002) are not publicly available, limiting direct cross-compound comparisons. The prolonged half-life of Elzasonan, combined with its extensive metabolism (primarily via aromatic hydroxylation and N-oxidation) and predominantly fecal excretion (58% of administered dose), may be a key differentiator for studies requiring once-daily dosing or investigating the relationship between pharmacokinetics and pharmacodynamics of 5-HT1B antagonism.

Pharmacokinetics Half-Life Metabolism

Receptor Selectivity Profile: Dual 5-HT1B/1D Antagonism Versus Highly Selective 5-HT1B Antagonists

Elzasonan is characterized as a dual antagonist at both 5-HT1B and 5-HT1D receptors [1]. In contrast, SB-224289 displays >60-fold selectivity for 5-HT1B over 5-HT1D receptors in radioligand binding and functional assays [2]. While quantitative affinity data (Ki) for Elzasonan at human 5-HT1B and 5-HT1D receptors are not publicly disclosed, the dual antagonism profile distinguishes it from highly selective 5-HT1B antagonists. The functional consequence of balanced 5-HT1B/1D blockade versus selective 5-HT1B antagonism on serotonergic neurotransmission and downstream behavioral effects remains an active area of investigation. For procurement, this difference in receptor selectivity profile may be critical for studies aiming to dissect the relative contributions of 5-HT1B versus 5-HT1D autoreceptors in mood regulation.

Receptor Selectivity 5-HT1B 5-HT1D

Metabolic Pathway Differentiation: Unique Cyclized Indole Metabolite Formation

Elzasonan undergoes extensive metabolism in humans, with a major circulating metabolite identified as a novel cyclized indole metabolite (M6), which accounted for approximately 65% of total radioactivity in plasma [1]. The major excretory metabolite was 5-hydroxyelzasonan (M3), representing approximately 34% of the administered dose in feces. This metabolic profile, involving aromatic hydroxylation, N-oxidation, and a unique ring closure/rearrangement to form M6, distinguishes Elzasonan from other 5-HT1B antagonists for which detailed human metabolite profiles may not be available. Additionally, metabolism-dependent covalent binding of drug-related material was observed in liver microsomes, suggesting the formation of a reactive indole iminium ion intermediate [1]. For procurement, this unique metabolic pathway may be relevant for studies investigating drug metabolism, potential drug-drug interactions, or idiosyncratic toxicity mechanisms.

Metabolism Metabolite Identification Drug Disposition

Optimal Research and Industrial Application Scenarios for Elzasonan Hydrochloride Based on Quantitative Evidence


Pharmacological Tool for Dissecting 5-HT1B/1D Receptor Contributions to Serotonergic Neurotransmission

Given its dual 5-HT1B/1D antagonism profile, Elzasonan hydrochloride is suitable for in vitro and in vivo studies aimed at differentiating the roles of 5-HT1B versus 5-HT1D autoreceptors in regulating serotonin release, particularly in limbic regions. While direct affinity data are not publicly available, its classification as a dual antagonist contrasts with highly selective 5-HT1B antagonists like SB-224289, making it a valuable comparator for investigating the functional consequences of balanced receptor blockade [1]. Preclinical studies have demonstrated that Elzasonan enhances 5-HT neurotransmission , supporting its use in microdialysis and electrophysiology experiments designed to map serotonergic circuitry.

Pharmacokinetic and Drug Metabolism Studies Requiring a Long Half-Life 5-HT1B Antagonist

Elzasonan hydrochloride, with a mean terminal half-life of 31.5 hours in humans [1], is a candidate for preclinical and clinical studies investigating the relationship between sustained 5-HT1B/1D receptor occupancy and pharmacodynamic effects. Its extensive metabolism, primarily via aromatic hydroxylation, N-oxidation, and a unique cyclization pathway to form metabolite M6, provides a well-characterized model for studying Phase I and Phase II biotransformation pathways of thiomorpholinone-containing compounds [1]. The compound's metabolic profile, including evidence of reactive intermediate formation, may also be relevant for in vitro safety pharmacology assessments such as covalent binding assays.

Reference Compound for Negative Efficacy Outcomes in MDD Augmentation Studies

Phase 2 clinical trial data demonstrate that the addition of Elzasonan to sertraline does not improve antidepressant efficacy compared to sertraline monotherapy, with MADRS response rates of 53% versus 54%, respectively (difference -0.01, 95% CI [-0.14, 0.13], p=0.53) [1]. This makes Elzasonan a useful reference compound for studies evaluating novel augmentation strategies in MDD, serving as a negative control that failed to show additive benefit despite a plausible preclinical rationale. Researchers investigating combination therapies targeting the serotonergic system may use these data to benchmark the performance of new chemical entities or to validate experimental models predictive of clinical efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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